2,4'-Dinitrodiphenylmethane
CAS No.: 1817-75-0
Cat. No.: VC21245427
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1817-75-0 |
---|---|
Molecular Formula | C13H10N2O4 |
Molecular Weight | 258.23 g/mol |
IUPAC Name | 1-nitro-2-[(4-nitrophenyl)methyl]benzene |
Standard InChI | InChI=1S/C13H10N2O4/c16-14(17)12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2 |
Standard InChI Key | CGLMICLDWFELRK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
2,4'-Dinitrodiphenylmethane consists of two benzene rings connected by a methylene (-CH₂-) bridge, with nitro groups (-NO₂) at the 2-position of the first ring and the 4'-position of the second ring. The prime symbol (') indicates that the second substitution is on the second aromatic ring.
Physical Properties
Based on structural analogies with similar diphenylmethane derivatives, the expected properties of 2,4'-Dinitrodiphenylmethane include:
Property | Expected Value |
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Molecular Formula | C₁₃H₁₀N₂O₄ |
Molecular Weight | Approximately 258.23 g/mol |
Physical State at Room Temperature | Crystalline solid |
Color | Pale yellow to yellow |
Melting Point | Expected to be between 80-120°C |
Solubility | Limited solubility in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol |
The physical properties estimation is derived from comparison with structurally related compounds such as Diphenylmethane, 2,4-dinitro, which has a molecular weight of 258.2295 g/mol .
Chemical Reactivity
As a dinitro aromatic compound, 2,4'-Dinitrodiphenylmethane would typically exhibit:
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Potential for reduction of the nitro groups to amino groups
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Electrophilic aromatic substitution reactions at the unsubstituted positions
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Nucleophilic aromatic substitution facilitated by the electron-withdrawing nitro groups
Applications and Uses
Industrial Applications
Based on the applications of structurally similar compounds, 2,4'-Dinitrodiphenylmethane might find use in:
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Precursor for engineering polymers
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Intermediate in the synthesis of specialty chemicals
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Component in the production of high-performance materials
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Precursor for 2,4'-diaminodiphenylmethane, which is used in resin enamel coating materials
Research Applications
In research contexts, dinitrodiphenylmethane derivatives have potential applications as:
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Chemical building blocks for synthesis of more complex structures
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Model compounds for studying structure-property relationships
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Standards for analytical chemistry methodologies
Related Compounds and Comparative Analysis
Comparison with Isomeric Dinitrodiphenylmethanes
Various isomers of dinitrodiphenylmethane exist, differing in the positions of the nitro groups:
Relationship to Amino Derivatives
The corresponding diaminodiphenylmethane derivatives, produced by reduction of the nitro groups, have significant industrial importance:
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2,4'-Diaminodiphenylmethane is used in manufacturing resin enamel coating materials for copper wires
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Various diaminodiphenylmethanes serve as precursors for polyurethanes, epoxy resins, and other polymers
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The process for preparation of 3,3'- or 3,4'-diaminodiphenylmethane involves catalytic reduction and dechlorination of dinitrobenzophenone compounds
Analytical Methods for Identification and Characterization
Spectroscopic Identification
Characterization of 2,4'-Dinitrodiphenylmethane would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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¹H-NMR to identify the aromatic proton patterns and methylene bridge
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¹³C-NMR to confirm carbon framework and substitution patterns
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Infrared (IR) Spectroscopy
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Characteristic nitro group absorptions around 1530-1550 cm⁻¹ and 1345-1385 cm⁻¹
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Mass Spectrometry
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Molecular ion peak at m/z 258
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Fragmentation pattern useful for structural confirmation
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Chromatographic Methods
Separation and purity assessment would commonly employ:
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Thin-Layer Chromatography (TLC)
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS)
Research Gaps and Future Directions
Current Limitations in Research
The available literature reveals several gaps in our understanding of 2,4'-Dinitrodiphenylmethane:
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Limited specific studies on synthesis optimization
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Insufficient data on physical and chemical properties
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Incomplete toxicological profile
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Unexplored potential applications
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